Di-tert-butyl ether
Overview
Description
Mechanism of Action
- DTBE is primarily of theoretical interest as the simplest member of the class of di-tertiary ethers .
- It can react via an E1 mechanism when treated with strong acids like trifluoroacetic acid at low temperatures .
- In the presence of oxygen, DTBE can be oxidized to form peroxides or hydroperoxides .
- The etherification of glycerol with tert-butyl alcohol (TBA) yields mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG) .
- These compounds are linked to substituted butyl groups and can be employed as biodiesel additives .
- However, it is a colorless liquid with a boiling point of 107.2 °C and a vapor pressure of 3730 Pa at 22 °C .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Di-tert-butyl ether plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s bulky tert-butyl groups can influence its binding affinity and specificity towards certain enzymes. For instance, this compound can act as a substrate or inhibitor for enzymes involved in etherification reactions. The interaction between this compound and these enzymes can lead to the formation of ether derivatives, which are important intermediates in biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, the compound can impact cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to heat, light, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in biochemical and physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that can be further processed by cellular metabolic machinery. These metabolic pathways can influence the levels of metabolic intermediates and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl ether can be synthesized by reacting a tert-butyl halide, such as tert-butyl chloride, with very dry silver carbonate. This reaction is carried out by continuous stirring in diethyl ether at room temperature for 24 hours . Pentane can also be used as a solvent in this reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications. the synthesis method involving tert-butyl halide and silver carbonate can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.
Oxidation: In the presence of oxygen, this compound can be oxidized to form peroxides or hydroperoxides.
Common Reagents and Conditions:
Acidic Cleavage: Aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers into alcohol and alkyl halide products.
Oxidation: Exposure to oxygen can lead to the formation of peroxides or hydroperoxides.
Major Products Formed:
Scientific Research Applications
Di-tert-butyl ether has several scientific research applications, including:
Comparison with Similar Compounds
Methyl tert-butyl ether: Another tertiary ether used as a gasoline additive.
Diethyl ether: A common laboratory solvent with similar ether functionality.
Diisopropyl ether: Used as a solvent and in various chemical reactions.
Uniqueness: Di-tert-butyl ether is unique due to its structure as a di-tertiary ether, which makes it less prone to certain reactions compared to other ethers. Its stability and specific reactivity in acidic cleavage reactions distinguish it from other similar compounds .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEFLFZSWDEAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210645 | |
Record name | Di-tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-66-2 | |
Record name | tert-Butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6163-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-TERT-BUTYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3A9UPP65H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Di-tert-butyl ether (also known as di-tert-butoxybenzene) has the molecular formula C8H18O and a molecular weight of 130.23 g/mol. [, , ] While the provided abstracts don't delve into detailed spectroscopic data, key properties are discussed in several papers. For instance, its vapor pressure has been measured, and ideal-gas enthalpies of formation are available. [] UV absorption spectra and kinetics for alkyl and alkyl peroxy radicals derived from this compound have also been studied. []
A: Studies on the reactions of tert-butyl alcohol in hot compressed liquid water, where this compound appears as an intermediate, provide insights into its behavior under such conditions. [] The research indicates that this compound plays a role in the dehydration mechanism of tert-butyl alcohol to isobutylene at elevated temperatures and pressures. []
A: this compound is a key intermediate in the acid-catalyzed dehydration of tert-butyl alcohol to isobutene. [, ] This reaction is industrially relevant, and understanding the role of this compound is crucial for optimizing isobutene production. [] Furthermore, this compound can be decomposed into isobutene and glycol compounds, which can be recycled back into the production process of glycol monobutyl-tert-butyl ether compounds, potentially increasing yield and efficiency. []
A: The reaction rates of this compound with chlorine atoms, hydroxyl radicals, and nitrate radicals in the gas phase have been determined. [] Tert-butyl acetate was identified as the main product when this compound reacts with chlorine atoms or hydroxyl radicals in the presence of NOx. [] This information is crucial for understanding the fate and impact of this compound in the atmosphere.
A: The thermodynamic properties of this compound, including vapor pressure, combustion energies, vaporization enthalpies, and enthalpies of formation, have been investigated and compared to other related compounds, including ethylene glycol tert-butyl ethers. [] This information helps researchers evaluate its suitability for various applications and understand its behavior in different chemical processes.
A: While the provided research doesn't explicitly address the toxicity of this compound, understanding its atmospheric chemistry [] and breakdown products [, ] is a starting point for assessing its environmental impact. Further research is needed to evaluate its overall safety profile and potential risks to human health and the environment.
A: Although the provided abstracts do not directly discuss historical milestones, they highlight the ongoing research on this compound across different disciplines. For instance, studies range from its use as a fuel additive [] and a chemical intermediate [, , ] to understanding its atmospheric chemistry [] and thermodynamic properties [, ]. This emphasizes the versatility of this compound and its potential in diverse applications.
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